molecular formula C11H16N2 B13269732 (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine

(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine

Cat. No.: B13269732
M. Wt: 176.26 g/mol
InChI Key: GNBDUGVANNAGBR-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine is an organic compound that features a cyclopropylmethyl group attached to a 2-(pyridin-2-yl)ethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-(pyridin-2-yl)ethylamine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-pyridin-2-ylethanamine

InChI

InChI=1S/C11H16N2/c1-2-7-13-11(3-1)6-8-12-9-10-4-5-10/h1-3,7,10,12H,4-6,8-9H2

InChI Key

GNBDUGVANNAGBR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCCC2=CC=CC=N2

Origin of Product

United States

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